molecular formula C12H17NO6S B2448717 Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate CAS No. 210410-39-2

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate

Cat. No.: B2448717
CAS No.: 210410-39-2
M. Wt: 303.33
InChI Key: UUYYUGFFUCWYKB-UHFFFAOYSA-N
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Description

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is a chemical compound with the molecular formula C12H17NO6S and a molecular weight of 303.34 g/mol . It is known for its unique structure, which includes a methylsulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methylamine, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate involves its interaction with specific molecular targets. The methylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological effects by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4,5-dimethoxy-2-(sulfamoyl)phenyl]acetate
  • Methyl 2-[4,5-dimethoxy-2-(ethylsulfamoyl)phenyl]acetate
  • Methyl 2-[4,5-dimethoxy-2-(propylsulfamoyl)phenyl]acetate

Uniqueness

Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfamoyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-13-20(15,16)11-7-10(18-3)9(17-2)5-8(11)6-12(14)19-4/h5,7,13H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYUGFFUCWYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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